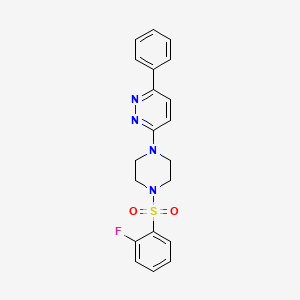

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Description

Properties

IUPAC Name |

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-17-8-4-5-9-19(17)28(26,27)25-14-12-24(13-15-25)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJDHQZEQBKWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

The sulfonylation is performed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A 2:1 molar ratio of 2-fluorophenylsulfonyl chloride to 3-piperazinyl-6-phenylpyridazine ensures mono-sulfonylation. Triethylamine (2.5 equivalents) is added to scavenge HCl, preventing protonation of the piperazine nitrogen. The reaction typically completes within 4–6 hours, yielding 68–75% of the target compound.

Selectivity Considerations

Piperazine contains two amine groups, but sulfonylation preferentially occurs at the less hindered secondary amine. Steric effects and electronic factors (e.g., electron density at the nitrogen) dictate this selectivity. NMR studies confirm that the sulfonyl group attaches exclusively to the piperazine nitrogen distal to the pyridazine ring.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase).

Key Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, pyridazine-H4), 8.02 (d, J = 8.0 Hz, 1H, pyridazine-H5), 7.75–7.68 (m, 2H, phenyl-H), 7.58–7.45 (m, 5H, phenyl-H), 7.32–7.25 (m, 2H, 2-fluorophenyl-H), 3.45–3.35 (m, 4H, piperazine-H), 3.15–3.05 (m, 4H, piperazine-H).

- HRMS (ESI+): m/z calculated for C₂₀H₁₉FN₄O₂S [M+H]⁺ 415.1234, found 415.1231.

Alternative Synthetic Routes

Pre-sulfonylated Piperazine Approach

An alternative strategy involves pre-forming 1-(2-fluorophenylsulfonyl)piperazine prior to coupling with the pyridazine core. This method reduces side reactions during sulfonylation:

Solid-Phase Synthesis

For high-throughput applications, resin-bound piperazine derivatives enable iterative functionalization. Wang resin-functionalized piperazine undergoes sulfonylation followed by cleavage and coupling to pyridazine, though yields are moderate (55–60%).

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

- Solvent Selection : Transitioning from DMF to 2-methyltetrahydrofuran (2-MeTHF) improves biodegradability.

- Catalyst Recycling : Palladium catalysts are recovered via extraction with polyvinylpyrrolidone (PVP) in biphasic systems.

- Waste Management : HCl byproducts are neutralized with aqueous NaHCO₃, reducing corrosion risks.

Challenges and Optimization

- Regioselectivity : Competing reactions at pyridazine positions 3 and 4 are mitigated by electronic directing groups. Introducing electron-withdrawing substituents (e.g., NO₂) at position 4 enhances selectivity for position 3.

- Sulfonyl Chloride Stability : 2-Fluorophenylsulfonyl chloride is moisture-sensitive. Reactions are conducted under anhydrous conditions with molecular sieves (4Å) to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. Current research focuses on its antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds similar to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine have demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their ability to inhibit biofilm formation.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 41 | Bactericidal |

| Compound B | 53.45 | Antifungal |

| Compound C | 125 | Biofilm Disruption |

Material Science

The unique structural characteristics of 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine also make it suitable for applications in material science . Its potential for forming new materials with unique properties is under exploration, particularly in the development of polymers or coatings that could benefit from enhanced chemical stability or specific interaction capabilities.

Case Studies

- Antimicrobial Studies : Research conducted on structurally similar compounds has shown that modifications in the sulfonamide group can lead to increased antimicrobial efficacy. In one study, derivatives were synthesized and tested against common pathogens, revealing promising results that suggest further exploration into this compound's potential as an antimicrobial agent.

- Anti-inflammatory Research : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties, showing that certain modifications led to significant reductions in inflammation markers in vitro. This suggests that 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine could be a candidate for further investigation in inflammatory disease models.

Mechanism of Action

The mechanism of action of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to the transporter proteins and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and adenosine regulation . This interaction can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Key Differences :

- The 2,4-difluorophenyl group may improve metabolic stability and binding affinity due to stronger electron-withdrawing effects.

Derivatives with Hydrazone Moieties (T1–T7)

The parent compound’s hydrazone derivatives (e.g., T1–T7) feature benzalhydrazone groups at position 2 of the pyridazinone core.

Key Differences :

- Hydrazone derivatives may exhibit broader biological activity, including antimicrobial effects, due to increased polarity and reactive sites .

Comparison with Dopamine D4 Receptor Ligands (e.g., L-750,667)

Key Differences :

- L-750,667’s azaindole core enables high D4 receptor selectivity, whereas the pyridazine-sulfonyl scaffold may favor different targets.

- The fluorophenyl sulfonyl group in the target compound could modulate CNS penetration compared to L-750,667’s azaindole .

Biological Activity

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound notable for its unique structural features, including a pyridazine ring, a sulfonyl group, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inhibiting equilibrative nucleoside transporters (ENTs), which are crucial in various cellular processes and disease states.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- Pyridazine ring : A six-membered heterocyclic structure with two nitrogen atoms.

- Sulfonyl group : Enhances solubility and reactivity.

- Piperazine moiety : Known for its pharmacological properties.

The physicochemical properties include:

- Molecular Weight : 360.386 g/mol

- LogP : 1.3102, indicating moderate lipophilicity.

- Polar Surface Area (PSA) : 96.49 Ų, suggesting potential permeability characteristics.

Research indicates that compounds similar to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine may act as inhibitors of ENTs, particularly ENT2, which is implicated in various diseases, including cancer. The binding affinity of this compound to ENT sites has been demonstrated through molecular docking studies, suggesting that it can effectively inhibit transporter function without significantly affecting cell viability or protein expression levels .

In Vitro Studies

In vitro assays have shown that derivatives of this compound exhibit significant biological activities, particularly against cancer cell lines. For instance, studies on similar piperazine derivatives have reported their efficacy as potential anticancer agents by modulating nucleotide metabolism through ENT inhibition .

Comparative Analysis with Similar Compounds

The following table summarizes selected compounds with structural similarities to 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine and their notable properties:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-(2-Fluorophenyl)piperazine | Structure | Neuropharmacological effects |

| 6-Aryl pyridazines | Structure | Diverse biological activities |

| Sulfonamide derivatives | Structure | Antibacterial properties |

This comparison highlights the versatility of pyridazine derivatives in medicinal chemistry and their potential therapeutic applications.

Study on ENTs Inhibition

One significant study evaluated the selectivity of various compounds towards ENT1 and ENT2. The results indicated that analogues of 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine showed a preference for ENT2 over ENT1, suggesting potential applications in cancer therapy where modulation of nucleotide uptake is beneficial .

Anticancer Activity

Another investigation focused on the anticancer properties of similar piperazine derivatives. The study demonstrated that these compounds could induce apoptosis in cancer cells by disrupting nucleotide transport mechanisms, showcasing their therapeutic potential against malignancies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine?

- Methodological Answer : The synthesis typically involves multi-step reactions. A pyridazine core is first functionalized with a phenyl group at the 6-position. The piperazine ring is introduced via nucleophilic substitution, followed by sulfonylation using 2-fluorophenyl sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Purification via column chromatography and recrystallization ensures high purity. Key intermediates are characterized using -NMR and LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (- and -NMR) is essential for verifying substituent positions and piperazine ring conformation. Mass spectrometry (LC-MS/HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm) and fluorophenyl (C-F, ~1100 cm) groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary biological targets associated with this compound’s piperazine-sulfonyl pharmacophore?

- Methodological Answer : Piperazine-sulfonyl moieties are known to interact with enzymes (e.g., kinases, phosphatases) and G-protein-coupled receptors (GPCRs). Computational docking studies suggest potential binding to ATP pockets in kinases or allosteric sites in neurotransmitter receptors. Target validation requires competitive binding assays (e.g., fluorescence polarization) and functional cellular assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield during the sulfonylation step?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity.

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis).

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation via intermediate stabilization.

Post-reaction quenching with ice water and extraction with ethyl acetate improves recovery. Yields >75% are achievable with rigorous moisture exclusion .

Q. How should discrepancies in biological activity data across different assays (e.g., enzymatic vs. cellular) be resolved?

- Methodological Answer : Contradictory data may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Strategies include:

- Dose-response profiling : Compare IC values across assays.

- Proteomic profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions.

- Metabolic stability testing : Evaluate compound degradation in cellular lysates vs. buffer systems.

Cross-validation with structurally analogous compounds (e.g., 2-fluorophenyl vs. 4-fluorophenyl derivatives) clarifies structure-activity relationships (SAR) .

Q. What strategies are effective in designing derivatives with improved selectivity for kinase targets?

- Methodological Answer : Rational design focuses on:

- Substituent modification : Introduce bulky groups (e.g., cyclopropyl, trifluoromethyl) to exploit hydrophobic kinase subpockets.

- Scaffold hopping : Replace pyridazine with triazolo[4,3-b]pyridazine to enhance ATP-binding affinity.

- Computational guidance : Molecular dynamics simulations predict binding poses and residence times.

In vitro selectivity panels (e.g., against PI3Kα, mTOR) validate kinase specificity .

Q. How can crystallographic data resolve conformational ambiguities in the piperazine-sulfonyl moiety?

- Methodological Answer : Single-crystal X-ray diffraction reveals chair/boat conformations of the piperazine ring and torsional angles between sulfonyl and fluorophenyl groups. Key parameters include:

- Bond lengths : S=O (~1.43 Å) and C-S (~1.76 Å) distances confirm sulfonyl group geometry.

- Dihedral angles : Fluorophenyl ring orientation relative to pyridazine (e.g., 70.8° in analogous structures).

Mercury software visualizes packing interactions (e.g., C–H···F hydrogen bonds) influencing stability .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or hydration states. Techniques for resolution:

- Thermogravimetric analysis (TGA) : Detect hydrated vs. anhydrous forms.

- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous phases.

- Hansen solubility parameters : Quantify dispersion/polarity/hydrogen-bonding contributions.

Preferential solubility in DMSO (>10 mM) and limited aqueous solubility (<0.1 mM) are typical for sulfonamide derivatives .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer : Prioritize assays measuring:

- COX-2 inhibition : ELISA-based prostaglandin E (PGE) quantification in LPS-stimulated macrophages.

- NF-κB translocation : Fluorescence microscopy with p65-GFP reporters.

- Cytokine profiling : Multiplex assays (e.g., IL-6, TNF-α) in primary human PBMCs.

Include celecoxib (COX-2 inhibitor) as a positive control and cytotoxicity assays (e.g., MTT) to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.